1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(cyclopentanecarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(8-4-1-2-5-8)12-7-3-6-9(12)11(14)15/h8-9H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEBWVIODHBWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid typically involves the reaction of cyclopentanecarbonyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on ring modifications , substituent variations , and functional group additions . Below is a detailed analysis:
Cyclic Backbone Modifications
1-Cyclopentanecarbonylpiperidine-2-carboxylic Acid (CAS 1044637-65-1)
- Structural Difference : Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring).
- Piperidine derivatives often exhibit enhanced metabolic stability compared to pyrrolidine analogs in drug design .
2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl-1-pyrrolidine-2(S)-carboxylic Acid
- Structural Difference : Features a cyclopentene (unsaturated 5-membered ring) and a phenylbutyryl side chain.
- The phenyl group enables π-π interactions, enhancing affinity for aromatic protein pockets .
Functional Group Additions
1-(3-Carboxypropanoyl)pyrrolidine-2-carboxylic Acid
- Structural Difference: Contains an additional carboxyl group on the propanoyl chain.
- Implications :
1-(2-Methylcyclopropanecarbonyl)piperidine-2-carboxylic Acid (CAS 1032056-94-2)
- Structural Difference : Incorporates a cyclopropane ring (3-membered) with a methyl substituent.
- Implications: Cyclopropane’s high ring strain increases reactivity, useful in prodrug activation.
Amino Acid Derivatives
3-Cyclopentane-L-alanine (CAS 99295-82-6)
- Structural Difference : Replaces the pyrrolidine-carboxylic acid moiety with an L-alanine residue.
- Implications: Functions as a non-proteinogenic amino acid, useful in peptide engineering. The cyclopentane group may stabilize secondary structures in synthetic peptides .
Biological Activity
1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid features a pyrrolidine ring substituted with a cyclopentanecarbonyl group and a carboxylic acid. This structure contributes to its diverse biological activities, particularly in modulating enzyme activity and interacting with various biological pathways.
Structural Formula
The structural representation of 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid can be denoted as follows:
1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid exhibits various biological effects primarily through:
- Enzyme Modulation : The compound can interact with specific enzymes, altering their activity. For instance, it has been shown to inhibit certain sodium channels, which are critical in pain signaling pathways .
- Receptor Binding : Its ability to bind to receptors may lead to changes in cellular signaling pathways, influencing processes such as inflammation and pain perception.
Biological Effects
The biological activities of 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid include:
- Analgesic Properties : Research indicates that this compound can provide pain relief by inhibiting voltage-gated sodium channels (NaV1.7), which are implicated in pain transmission .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens, although further research is needed to elucidate the full spectrum of its activity.
Case Study 1: Analgesic Activity in Transgenic Mouse Models
A study assessed the analgesic effects of cyclopentane carboxylic acids, including 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid, in inherited erythromelalgia transgenic mouse models. The compound demonstrated significant pain relief compared to control groups, indicating its potential as a therapeutic agent for pain management .
Case Study 2: Antimicrobial Efficacy
In vitro studies have evaluated the antimicrobial efficacy of 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid against common bacterial strains. The results indicated promising activity, particularly under acidic conditions, suggesting its potential use as a biopreservative or therapeutic agent against infections .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves cyclopentanecarbonyl chloride coupling with pyrrolidine-2-carboxylic acid derivatives. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Temperature : Controlled heating (50–70°C) minimizes side reactions like ester hydrolysis .
- Catalysts : Amine bases (e.g., triethylamine) improve acylation efficiency .
Methodological Tip : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (C18 column, 90:10 H2O:MeCN mobile phase) .
Q. How is the structural integrity of 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid validated post-synthesis?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm cyclopentane carbonyl (δ ~2.8 ppm for CH₂ groups) and pyrrolidine ring protons (δ ~3.5–4.0 ppm) .
- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and amide groups) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ peak matching theoretical molecular weight (C₁₁H₁₅NO₃: 209.24 g/mol) .
Advanced Research Questions
Q. What computational strategies are employed to model the conformational flexibility of 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid?
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to analyze pyrrolidine ring puckering and cyclopentane substituent orientation .
- Density Functional Theory (DFT) : Calculate energy barriers for rotamer interconversion (e.g., B3LYP/6-31G* level) to predict dominant conformers .
Example Finding : The cis conformation of the cyclopentanecarbonyl group stabilizes the molecule by 2.3 kcal/mol compared to the trans form .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Experimental Validation :
- Test solubility in buffered solutions (pH 2–12) using UV-Vis spectrophotometry (λmax ~210 nm) .
- Compare results with PubChem’s computational logP values (estimated ~1.2) to assess hydrophobicity .
- Contradiction Source : Discrepancies often arise from polymorphic forms or residual solvents. Use X-ray crystallography to identify crystalline phases .
Biological and Mechanistic Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antimicrobial Screening :
- MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at 10–100 µg/mL .
- Mechanistic Insight : Use fluorescence-based assays (e.g., SYTOX Green) to assess membrane disruption .
- Enzyme Inhibition : Screen against serine proteases (e.g., trypsin) via fluorogenic substrate cleavage inhibition .
Q. How does the cyclopentanecarbonyl moiety influence the compound’s pharmacokinetic properties?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .
- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and predict oral bioavailability .
Safety and Handling
Q. What safety protocols are recommended for handling 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
